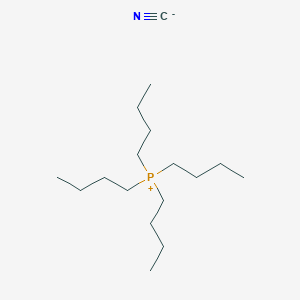
Tetrabutylphosphanium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphanium cyanide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a tetrabutylphosphanium cation and a cyanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanide can be synthesized through the reaction of tetrabutylphosphanium hydroxide with a cyanide source, such as hydrogen cyanide or a metal cyanide. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and safety. The process may include steps such as mixing, heating, and cooling, followed by purification and quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylphosphanium cyanide undergoes various chemical reactions, including:
Oxidation: The cyanide anion can be oxidized to form cyanate or other nitrogen-containing compounds.
Reduction: The compound can participate in reduction reactions, often involving the cyanide anion.
Substitution: The cyanide anion can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield cyanate, while substitution reactions can produce various organic nitriles .
Applications De Recherche Scientifique
Tetrabutylphosphanium cyanide has several scientific research applications, including:
Mécanisme D'action
The mechanism by which tetrabutylphosphanium cyanide exerts its effects involves the release of the cyanide anion. Cyanide ions interfere with cellular respiration by binding to the iron in cytochrome c oxidase, an enzyme in the electron transport chain. This binding prevents the enzyme from functioning properly, leading to a halt in ATP production and cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to tetrabutylphosphanium cyanide include other phosphonium cyanides and metal cyanides such as sodium cyanide and potassium cyanide .
Uniqueness
This compound is unique due to its phosphonium cation, which imparts different physical and chemical properties compared to metal cyanides. For example, phosphonium cyanides may have different solubility profiles and reactivity patterns, making them suitable for specific applications where metal cyanides may not be ideal .
Propriétés
Numéro CAS |
828276-92-2 |
|---|---|
Formule moléculaire |
C17H36NP |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
tetrabutylphosphanium;cyanide |
InChI |
InChI=1S/C16H36P.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 |
Clé InChI |
VZOZMYIAKPQSPT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCC.[C-]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
![3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14214819.png)
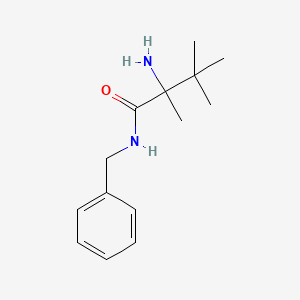
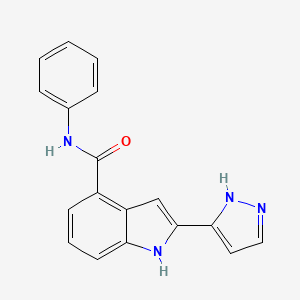
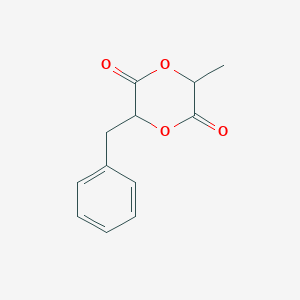
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)
![Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-](/img/structure/B14214859.png)
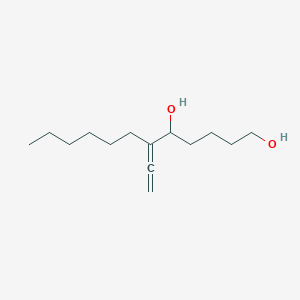

![2-[3-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylpropylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14214873.png)
